molecular formula C22H20ClN3O4 B11285741 5-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

5-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B11285741
M. Wt: 425.9 g/mol
InChI Key: NPIGYNGMPGQYMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a pyrido[2,3-d]pyrimidin-7(6H)-one core structure, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one typically involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidin-7(6H)-one core and subsequent functionalization. One common synthetic route involves the following steps:

    Formation of the Pyrido[2,3-d]pyrimidin-7(6H)-one Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and formamide, under acidic or basic conditions.

    Functionalization: The core structure is then functionalized with various substituents, including the 3-chlorobenzyl and methoxy groups. This can be achieved through nucleophilic substitution reactions, where the appropriate reagents are used to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered biological activity.

    Substitution: The methoxy and chlorobenzyl groups can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development and other biomedical applications.

Medicine

In medicine, this compound could be investigated for its potential to treat various diseases. Its unique structure and functional groups may allow it to interact with specific molecular targets, leading to therapeutic benefits.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-chlorobenzyl)oxy]benzoic acid
  • 4-[(2-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde
  • 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones

Uniqueness

Compared to similar compounds, 5-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with specific molecular targets in ways that other compounds cannot, making it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C22H20ClN3O4

Molecular Weight

425.9 g/mol

IUPAC Name

5-[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-methyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C22H20ClN3O4/c1-12-24-21-20(22(28)25-12)16(10-19(27)26-21)14-6-7-17(18(9-14)29-2)30-11-13-4-3-5-15(23)8-13/h3-9,16H,10-11H2,1-2H3,(H2,24,25,26,27,28)

InChI Key

NPIGYNGMPGQYMI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(CC(=O)N2)C3=CC(=C(C=C3)OCC4=CC(=CC=C4)Cl)OC)C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.